

2-Phenylpyrimidine-5-carboxamide basic properties

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Compound of Interest

Compound Name: 2-Phenylpyrimidine-5-carboxamide

CAS No.: 122773-96-0

Cat. No.: B046960

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Executive Summary

2-Phenylpyrimidine-5-carboxamide (CAS: 122773-96-0) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility stems from the pyrimidine ring's ability to engage in specific hydrogen bonding patterns—typically acting as a mono- or bidentate acceptor—while the C5-carboxamide moiety provides a critical vector for hydrogen bond donor/acceptor interactions within enzyme active sites.

This scaffold is extensively utilized in the design of kinase inhibitors (e.g., JAK, CDK), antifungal agents (CYP51 inhibitors), and prostaglandin D synthase (H-PGDS) modulators. Its planar geometry facilitates

stacking interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets, while the C2-phenyl group offers a hydrophobic anchor that can be substituted to tune metabolic stability and potency.

Identity & Physicochemical Profile

The following data aggregates experimental and calculated properties essential for formulation and assay development.

Property	Value	Notes
Chemical Name	2-Phenylpyrimidine-5-carboxamide	
CAS Registry Number	122773-96-0	Distinct from the acid (122773-97-1)
Molecular Formula		
Molecular Weight	199.21 g/mol	
Appearance	White to Off-white Solid	Crystalline powder
Melting Point	>200 °C (Predicted)	Derivatives (e.g., N-benzyl) melt ~169–171 °C [1]
Solubility (Water)	Low (< 0.1 mg/mL)	Requires cosolvent for aqueous assays
Solubility (Organic)	DMSO (> 20 mg/mL), DMF	Stable in polar aprotic solvents
LogP (Calculated)	~1.3 – 1.8	Lipophilic, membrane permeable
H-Bond Donors	1 (Amide)	
H-Bond Acceptors	3 (Pyrimidine Ns, Amide O)	

Synthetic Methodologies

The synthesis of **2-phenylpyrimidine-5-carboxamide** is typically approached via two primary routes: Direct Amidation (from the carboxylic acid) or De Novo Cyclization (ring construction).

Route A: Activation-Amidation (Standard Laboratory Scale)

This is the most reliable method for generating the parent amide and its N-substituted analogs.

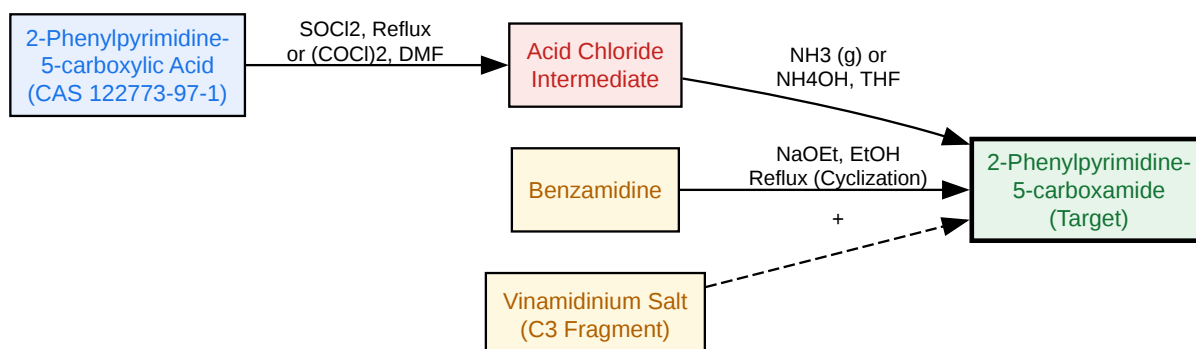
- Precursor: Start with 2-phenylpyrimidine-5-carboxylic acid (CAS 122773-97-1).[1]
- Activation: Convert the acid to the acid chloride using thionyl chloride () or oxalyl chloride. Alternatively, use peptide coupling reagents (HATU, PyBOP) for milder conditions.
- Amidation: React the activated species with ammonia (gas or dioxane solution) or a primary amine.

Route B: Cyclization (Industrial/Library Scale)

This route constructs the pyrimidine ring and is preferred when the C2-phenyl group requires diverse substitution patterns unavailable in commercial acids.

- Condensation: Reaction of a vinamidinium salt (or equivalent 3-carbon electrophile like a -dimethylamino acrylate) with benzamidine.
- Mechanism: The amidine nitrogen attacks the electrophilic vinyl species, followed by cyclization and elimination of dimethylamine.

Visualization: Synthetic Pathways



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Figure 1: Dual synthetic pathways accessing the **2-phenylpyrimidine-5-carboxamide** scaffold.

Structural Biology & SAR Implications

In drug discovery, this scaffold acts as a robust template for designing ATP-competitive inhibitors.

- **Hinge Binding:** The pyrimidine nitrogens (N1/N3) often serve as hydrogen bond acceptors interacting with the backbone NH of the kinase hinge region.
- **Solvent Exposure:** The C5-carboxamide group typically points towards the solvent front or interacts with the "gatekeeper" residue, depending on the specific kinase topology. The amide

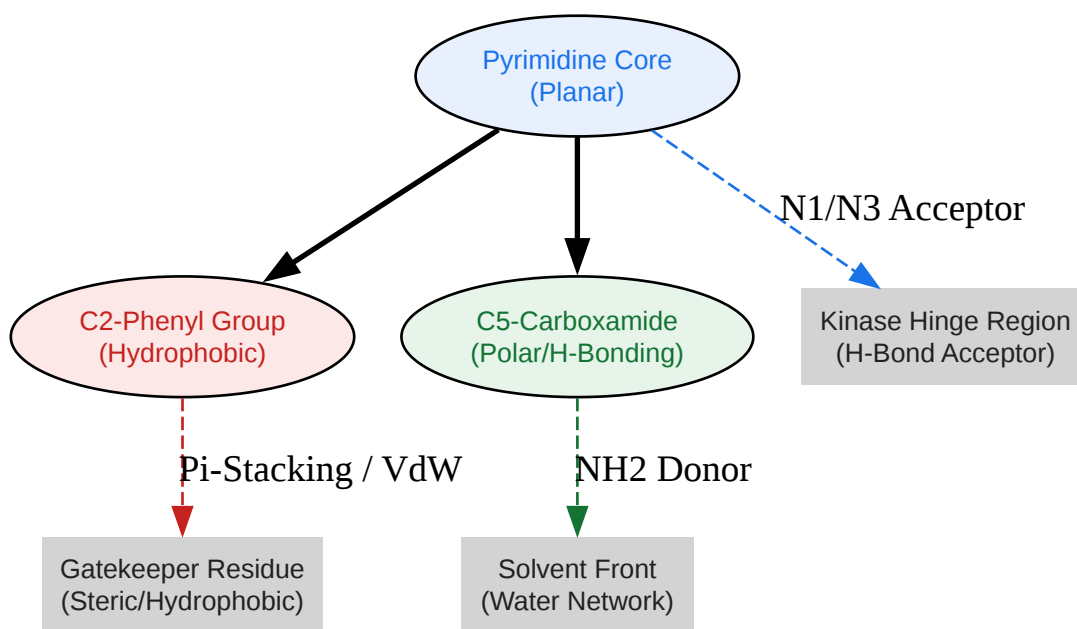
can act as a donor to backbone carbonyls or conserved water networks.

- **Hydrophobic Pocket:** The C2-phenyl ring occupies the hydrophobic pocket (selectivity pocket), where

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T-shaped or parallel stacking interactions with aromatic residues (e.g., Phenylalanine gatekeepers) stabilize the complex.

Visualization: Pharmacophore Interactions



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Figure 2: Pharmacophore mapping of the scaffold within a theoretical binding pocket.

Experimental Protocols

Protocol A: Synthesis via Acid Chloride (Standard)

Use this protocol for gram-scale preparation of the unsubstituted amide.

- Activation:
 - Charge a round-bottom flask with 2-phenylpyrimidine-5-carboxylic acid (1.0 equiv).
 - Suspend in anhydrous Dichloromethane (DCM) or Toluene (10 mL/g).
 - Add Thionyl Chloride () (1.5–2.0 equiv) and a catalytic amount of DMF (2-3 drops).
 - Reflux for 2–3 hours until the solution becomes clear (evolution of and gas).

- Concentrate in vacuo to remove excess
 - . Azeotrope with toluene twice to ensure removal of acidic traces.
- Amidation:
 - Dissolve the crude acid chloride residue in anhydrous THF (10 mL/g).
 - Cool to 0 °C in an ice bath.
 - Slowly bubble Ammonia gas () through the solution for 15–30 minutes, or add 0.5 M Ammonia in Dioxane (3.0 equiv).
 - Allow to warm to room temperature and stir for 2 hours.
- Workup:
 - Quench with water.^[2] The product often precipitates directly.
 - Filter the solid.^{[2][3][4]} If no precipitate, extract with Ethyl Acetate (3x), wash with Brine, dry over , and concentrate.
 - Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Solubility & Stability Assay

Essential for biological evaluation.

- Stock Preparation: Dissolve 2 mg of compound in 100 L DMSO (20 mg/mL stock).
- Aqueous Dilution: Spike 5 L of stock into 495

L of PBS (pH 7.4).

- Incubation: Shake at 25 °C for 24 hours.
- Analysis: Centrifuge (14,000 rpm, 10 min) to pellet undissolved solid. Analyze supernatant via HPLC-UV against a standard curve.
 - Self-Validation Check: If the peak area is <1% of the standard, the compound has precipitated (Solubility < 2 g/mL).

References

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- PubChem Compound Summary: 2-Phenylpyrimidine-5-carboxylic acid. Source: PubChem Context:[[5](#)] Precursor data and physical properties.[[6](#)][[7](#)] URL:[[Link](#)]

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